8-fluoroquinoline-5-carbaldehyde
Description
Significance of Fluoroquinoline Derivatives in Contemporary Chemical Research
Fluoroquinolone derivatives have long been recognized for their potent antibacterial activity, forming the basis of a major class of antibiotics. The introduction of a fluorine atom into the quinoline (B57606) ring system can significantly enhance the biological activity and pharmacokinetic properties of these molecules. Beyond their antimicrobial applications, fluoroquinoline derivatives are being investigated for their potential as anticancer agents, antiviral compounds, and inhibitors of various enzymes. Their unique photophysical properties also make them attractive candidates for the development of fluorescent probes and materials with specific optical characteristics.
Contextualizing the Role of Aldehyde Functionality in Heterocyclic Synthesis and Derivatization
The aldehyde group is one of the most versatile functional groups in organic synthesis. Its reactivity allows for a vast array of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. In the context of heterocyclic chemistry, an aldehyde group serves as a key handle for derivatization, enabling the introduction of diverse substituents and the formation of new ring systems. Common reactions of the aldehyde group, such as condensation with amines to form Schiff bases, oxidation to carboxylic acids, and reduction to alcohols, provide access to a wide range of novel compounds with potentially interesting biological and material properties.
Research Trajectories and Potential of 8-Fluoroquinoline-5-carbaldehyde
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests several promising research avenues. The presence of the fluorine atom at the 8-position and the aldehyde at the 5-position influences the electronic properties of the quinoline ring, which can in turn affect its reactivity and biological interactions. The aldehyde group, in particular, offers a reactive site for the synthesis of a library of derivatives. These derivatives could be screened for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, the unique substitution pattern may lead to novel applications in materials science, such as the development of new dyes, sensors, or ligands for metal complexes.
Overview of Major Research Areas Pertaining to this compound
The primary research areas for this compound are expected to be in medicinal chemistry and synthetic chemistry. As a key intermediate, its main value lies in its potential to be transformed into a wide array of more complex molecules. The exploration of its utility as a scaffold for drug discovery and as a building block for novel heterocyclic systems will likely be the focus of future research efforts.
Chemical and Physical Properties
While detailed experimental data for this compound is scarce in the literature, some of its basic properties can be identified from chemical supplier information.
| Property | Value | Source |
| CAS Number | 1936339-14-8 | hnue.edu.vn |
| Molecular Formula | C₁₀H₆FNO | hnue.edu.vn |
| Molecular Weight | 175.16 g/mol | nih.gov |
| Appearance | Not Available | |
| Purity | 95% | hnue.edu.vn |
Note: This data is based on information from chemical suppliers and may not be from peer-reviewed research.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ambeed.comwikipedia.org The starting material for this synthesis would be 8-fluoroquinoline (B1294397). The regioselectivity of the Vilsmeier-Haack reaction on substituted quinolines can be influenced by the nature and position of the substituents. For 8-fluoroquinoline, the electrophilic formylating agent would likely attack an electron-rich position on the carbocyclic ring. The precise conditions, such as temperature and reaction time, would need to be optimized to achieve the desired 5-formyl product.
An alternative approach could involve the oxidation of 5-methyl-8-fluoroquinoline, though this would require the prior synthesis of the methyl-substituted precursor.
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, MS) for this compound are not present in the surveyed scientific literature. However, based on the known spectra of similar quinoline derivatives, the following characteristic signals could be anticipated:
Hypothetical Spectroscopic Data:
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm, with characteristic coupling patterns for the substituted quinoline ring. A singlet or doublet for the aldehyde proton (CHO) would be expected at a downfield chemical shift, typically around 10 ppm. |
| ¹³C NMR | Signals for the aromatic carbons of the quinoline ring, with the carbon of the aldehyde group appearing at a significantly downfield position (around 190 ppm). The carbon atom attached to the fluorine would show a characteristic large coupling constant (¹JC-F). |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. C-F stretching vibrations would also be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (175.16 m/z). |
Note: This table represents predicted data based on the analysis of analogous compounds and is not based on experimental measurements for this compound.
Chemical Reactions and Derivatization
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Key Reactions:
Schiff Base Formation: Condensation with primary amines (anilines, alkylamines, etc.) would yield Schiff bases (imines). These derivatives are valuable intermediates and have been shown to possess a wide range of biological activities in other quinoline systems.
Oxidation: Oxidation of the aldehyde group would produce 8-fluoroquinoline-5-carboxylic acid. Carboxylic acids are important functional groups for further amide coupling reactions, which are frequently used in medicinal chemistry to introduce new substituents.
Reduction: Reduction of the aldehyde would afford 8-fluoroquinolin-5-yl)methanol. The resulting alcohol can be used in esterification or etherification reactions.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to form an alkene at the 5-position, extending the carbon chain and allowing for the introduction of various new functionalities.
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds in the presence of a base can lead to the formation of α,β-unsaturated systems, which are versatile intermediates for further synthetic transformations.
Potential Applications
Given the established biological and material properties of fluoroquinolone derivatives, this compound holds potential in several key areas of research.
Medicinal Chemistry
The primary application of this compound is likely as a scaffold for the synthesis of new therapeutic agents. By derivatizing the aldehyde group, a library of compounds can be generated and screened for various biological activities. Potential therapeutic targets include:
Antimicrobial Agents: Building upon the known antibacterial properties of fluoroquinolones, new derivatives could be designed to combat drug-resistant bacteria.
Anticancer Agents: The quinoline core is present in several anticancer drugs. Modifications at the 5-position could lead to compounds with enhanced cytotoxicity towards cancer cell lines.
Antiviral and Antiparasitic Agents: The versatility of the quinoline scaffold has been demonstrated in the development of drugs against a range of pathogens.
Materials Science
The fluorescent properties inherent to many quinoline derivatives suggest that this compound and its derivatives could be explored for applications in materials science. Potential uses include:
Fluorescent Probes: The development of sensors for the detection of metal ions or other biologically relevant molecules. rsc.org
Organic Light-Emitting Diodes (OLEDs): As components in the emissive layer of OLEDs.
Dyes and Pigments: The synthesis of novel colorants with specific photophysical properties.
Structure
3D Structure
Properties
CAS No. |
1936339-14-8 |
|---|---|
Molecular Formula |
C10H6FNO |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
8-fluoroquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-6H |
InChI Key |
YICDNURHRFKJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Fluoroquinoline 5 Carbaldehyde and Its Derivatives
Direct Synthetic Routes to 8-Fluoroquinoline-5-carbaldehyde
Direct methods focus on constructing the this compound molecule in a single or few-step process from simpler precursors, often establishing the aldehyde functionality concurrently with or immediately after the formation of the quinoline (B57606) core.
Vilsmeier-Haack Formylation Strategies for Quinoline Derivatives
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species, a chloroiminium ion, then attacks the electron-rich positions of the substrate. wikipedia.org
The general procedure involves adding POCl₃ to a solution of 8-fluoroquinoline (B1294397) in DMF at low temperatures, followed by heating to drive the reaction to completion. mdpi.com The reaction is then quenched with water and neutralized to hydrolyze the intermediate iminium salt to the final aldehyde. chemijournal.com
Table 1: Vilsmeier-Haack Formylation of Representative Quinoline Derivatives
| Starting Material | Reagents | Position of Formylation | Yield | Reference |
| 8-Hydroxyquinoline (B1678124) | DMF, POCl₃ | C-5 and C-7 | 38% (C-5), 10% (C-7) | mdpi.com |
| 2-Methylquinolin-8-ol | DMF, POCl₃ | C-5 | 64% | mdpi.com |
| 6-Hydroxyquinoline | DMF, POCl₃ | C-5 | - | mdpi.com |
| N-Arylacetamides | DMF, POCl₃ | C-3 (and C-2 chloro) | Good to Moderate | niscpr.res.in |
This table illustrates the regioselectivity of the Vilsmeier-Haack reaction on various quinoline scaffolds.
Cyclization Reactions and Annulation Approaches
Cyclization reactions offer an alternative route, building the quinoline ring from acyclic or simpler cyclic precursors in a way that incorporates the C-5 aldehyde or a precursor group. A prominent example of such an approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
To synthesize this compound via this strategy, a potential precursor would be 2-amino-3-fluorobenzaldehyde, which would be reacted with a three-carbon component that could generate the C-2, C-3, and C-4 portion of the quinoline ring along with the C-5 aldehyde. While conceptually straightforward, the availability and stability of the required precursors can be a limiting factor.
Another approach involves the cyclization of appropriately substituted anilines. For instance, the synthesis of certain fluoroquinolones involves the reaction of a substituted aniline (B41778) with a reagent like ethyl 3-(N,N-dimethylamino)acrylate, followed by a cyclization step to form the quinolone ring. mdpi.comnih.gov Adapting this methodology would require a starting aniline with a fluorine at the 2-position and a precursor to the aldehyde at the 5-position, followed by a tandem reaction sequence to construct the heterocyclic ring.
Synthesis via Precursor Functionalization
This strategy involves synthesizing a substituted 8-fluoroquinoline and then introducing or modifying a functional group at the C-5 position to yield the target aldehyde.
Functionalization of Fluoroquinoline Scaffolds at the C-5 Position
Introducing a functional group at the C-5 position of a pre-formed 8-fluoroquinoline ring is a common and versatile approach. This can be achieved through various organic reactions, such as lithiation followed by quenching with an electrophile. Directing a metalation to the C-5 position can be challenging but can be facilitated by directing groups.
Research on the functionalization of N-(quinolin-8-yl)amide scaffolds has shown that the C-5 position is susceptible to radical-mediated reactions, such as acetonation. researchgate.net While not a direct formylation, this demonstrates the feasibility of introducing carbon-based substituents at this position. A plausible route to this compound could involve a C-5 lithiation or Grignard formation, followed by reaction with a formylating agent like DMF. Alternatively, a halogen, such as bromine or iodine, could be introduced at the C-5 position via electrophilic halogenation, which could then be converted to the aldehyde via a metal-catalyzed carbonylation or a lithium-halogen exchange followed by formylation.
Derivatization from Related Quinoline Carbaldehydes
An alternative precursor-based approach is to start with a quinoline carbaldehyde that possesses a different substituent at the C-8 position, which can then be chemically transformed into a fluorine atom. For example, one could envision starting with 8-aminoquinoline-5-carbaldehyde. The amino group could then be converted to a diazonium salt, which can subsequently be subjected to a Balz-Schiemann reaction (using fluoroboric acid) or related fluorination methods to introduce the fluorine atom at the C-8 position. This route leverages well-established transformations on the quinoline core to achieve the desired product.
Post-Synthetic Transformations and Derivatizations of this compound
The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These reactions generally target the electrophilic carbon of the carbonyl group.
Common derivatizations include:
Condensation Reactions: The aldehyde can readily react with primary amines, anilines, hydrazines, and hydroxylamines to form the corresponding Schiff bases (imines), hydrazones, and oximes. nih.gov These reactions are often catalyzed by a small amount of acid. nih.gov
Reduction: The aldehyde can be reduced to the corresponding alcohol, 8-fluoro-5-(hydroxymethyl)quinoline, using reducing agents such as sodium borohydride (B1222165). nih.gov
Oxidation: Oxidation of the aldehyde group yields 8-fluoroquinoline-5-carboxylic acid.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, providing a route to vinyl-substituted quinolines.
Cycloaddition Reactions: The aldehyde can participate as a component in cycloaddition reactions. For instance, reaction with phenylhydrazine (B124118) can form a Schiff base which can then undergo cycloaddition with chloroacetyl chloride to yield azetidinones. nih.gov
Table 2: Representative Reactions of Quinoline Carbaldehydes
| Quinoline Carbaldehyde | Reagent(s) | Reaction Type | Product Type | Reference |
| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine (B178648) hydrate | Condensation | Hydrazone | nih.gov |
| 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) | Substituted anilines | Condensation (Schiff Base) | Imine | nih.gov |
| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Sodium borohydride | Reduction | Alcohol | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine, then Chloroacetyl chloride | Condensation, Cycloaddition | Azetidinone | nih.gov |
| 8-Hydroxyquinoline-5-carbaldehyde (B1267011) | 2,6-Diisopropylaniline | Condensation (Schiff Base) | Imine | mdpi.com |
This table provides examples of the reactivity of the carbaldehyde group on various quinoline cores, which is analogous to the expected reactivity of this compound.
Formation of Schiff Bases and Related Imine Structures
The condensation of this compound with primary amines readily forms Schiff bases, also known as imines. This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of compounds for biological screening. The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. nih.gov
The synthesis of Schiff bases can be catalyzed by acids or bases and is often carried out in solvents like ethanol (B145695) or methanol. nih.govresearchgate.net For instance, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in acetone (B3395972) yields the corresponding N-(substituted-phenyl)methanimine derivatives. nih.gov Similarly, condensation with phenylhydrazine can produce the corresponding hydrazone. nih.gov
The imine bond (C=N) in Schiff bases is of significant interest due to its presence in many biologically active molecules. nih.gov These compounds have been explored for a range of applications, including as antibacterial and antifungal agents.
Table 1: Examples of Schiff Base Formation
| Aldehyde Reactant | Amine Reactant | Product Type |
|---|---|---|
| 2-chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | N-(substituted-phenyl)methanimine |
| Quinoline-carbaldehyde | Phenyl hydrazine | Hydrazone |
Reductive and Oxidative Modifications of the Carbaldehyde Group
The carbaldehyde group of this compound can undergo both reduction and oxidation, providing pathways to other important functional groups.
Reductive Modifications:
Reduction of the aldehyde yields a primary alcohol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl group can serve as a handle for further synthetic modifications.
Oxidative Modifications:
Oxidation of the carbaldehyde group leads to the formation of a carboxylic acid. acs.org Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The resulting carboxylic acid is a versatile intermediate that can be converted into esters, amides, and other acid derivatives. nih.gov For example, activated 8-hydroxyquinoline-2-carboxylic acid can be condensed with substituted anilines to form carboxamides. nih.gov
Nucleophilic Addition and Substitution Reactions at the Carbaldehyde Moiety
The carbonyl carbon of the carbaldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity is fundamental to a wide range of synthetic transformations. labster.com
In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org The stereochemical outcome of this reaction is significant, as the attack can occur from either face of the planar carbonyl group, potentially leading to a mixture of enantiomers if a new chiral center is formed. libretexts.org
Nucleophilic substitution reactions can also occur, particularly when the reaction is followed by an elimination step. nih.gov For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with azidotrimethylsilane (B126382) proceeds via nucleophilic substitution followed by other transformations. nih.gov
Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)
Creating new carbon-carbon bonds is a central goal in organic synthesis, and the carbaldehyde group of this compound can participate in such reactions. While direct cross-coupling of the aldehyde itself is less common, it can be converted into a more suitable functional group for these transformations.
One powerful strategy involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, which can add to the carbonyl group to form a new carbon-carbon bond and a secondary alcohol.
Furthermore, modern synthetic methods, such as radical reactions, provide pathways for carbon-carbon bond formation. libretexts.org These reactions can be initiated by radical initiators and often proceed through a chain mechanism. libretexts.org While specific examples involving this compound are not detailed in the provided context, the principles of these reactions are broadly applicable. libretexts.orgnih.gov
Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 8 Fluoroquinoline 5 Carbaldehyde Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 8-fluoroquinoline-5-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic arrangement and electronic landscape.
Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis for Structural Assignment
While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on data from closely related analogs, such as 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-(dimethylamino)quinoline-5-carbaldehyde. mdpi.com
Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the five aromatic protons on the quinoline (B57606) core. The aldehyde proton (CHO) is anticipated to appear as a singlet at the most downfield position, typically in the range of δ 10.0-10.2 ppm, due to the strong deshielding effect of the carbonyl group. mdpi.com
The aromatic protons (H2, H3, H4, H6, H7) will exhibit characteristic chemical shifts and coupling patterns.
H2 and H4: These protons on the pyridine (B92270) ring are expected at δ 8.9-9.7 ppm and δ 7.7-7.8 ppm, respectively, showing doublet of doublets (dd) splitting.
H3: This proton will likely resonate around δ 7.5-7.8 ppm, coupled to both H2 and H4.
H6 and H7: These protons on the carbocyclic ring are influenced by the aldehyde and fluorine substituents. H6 is expected as a doublet around δ 8.1-8.2 ppm, while H7, being adjacent to the fluorine-bearing carbon, would appear as a doublet around δ 7.2-7.3 ppm. mdpi.com
Carbon-13 (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides information on all ten carbon atoms in the molecule. The most downfield signal will be that of the aldehyde carbonyl carbon (C5-CHO), predicted to be in the δ 191-193 ppm range. mdpi.com The carbon directly bonded to the fluorine atom (C8) will show a large one-bond C-F coupling constant and is expected to have a chemical shift greater than 150 ppm. The other aromatic carbons will appear in the typical δ 110-150 ppm region. For instance, in 8-hydroxyquinoline-5-carbaldehyde, the carbon signals are observed at δ 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, and 159.6 ppm. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~8.9-9.7 (dd) | ~149-151 |
| 3 | ~7.5-7.8 (dd) | ~122-124 |
| 4 | ~7.7-7.8 (dd) | ~133-135 |
| 4a | - | ~128-130 |
| 5 | - | ~126-128 |
| 6 | ~8.1-8.2 (d) | ~138-140 |
| 7 | ~7.2-7.3 (d) | ~111-113 (d, JC-F) |
| 8 | - | >150 (d, ¹JC-F) |
| 8a | - | ~140-142 |
| 5-CHO | ~10.0-10.2 (s) | ~191-193 |
Fluorine-19 (¹⁹F NMR) Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom at the C8 position. The chemical shift of this fluorine is strongly influenced by its position on the electron-deficient quinoline ring system. In similar fluoroaromatic compounds, the chemical shifts can vary significantly. For instance, studies on fluorinated quinolines show that ¹⁹F NMR shifts are powerful tools for structural identification. worktribe.com The electron-withdrawing nature of both the quinoline nitrogen and the C5-aldehyde group would influence the electron density at C8, thereby affecting the ¹⁹F chemical shift. This resonance would likely show coupling to the adjacent proton (H7) and potentially longer-range couplings to other protons and carbons, providing further structural confirmation.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Key correlations would be observed between H2-H3, H3-H4, and H6-H7, confirming their positions relative to each other within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., H2 to C2, H3 to C3, H4 to C4, H6 to C6, H7 to C7, and the aldehyde proton to the aldehyde carbon).
The aldehyde proton (CHO) correlating to the C5 and C6 carbons.
H4 correlating to C5 and C4a.
H7 correlating to C5, C8, and C8a.
H6 correlating to C8 and C4a.
These correlations would provide unequivocal proof of the substitution pattern, confirming the placement of the fluorine atom at C8 and the carbaldehyde group at C5.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to be dominated by several characteristic absorption bands. Analysis of related structures like 5,8-quinolinedione (B78156) derivatives provides insight into the expected vibrational modes. mdpi.com
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O) is expected in the region of 1680-1700 cm⁻¹. This is a hallmark of aromatic aldehydes.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system will produce a series of bands in the 1450-1620 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while the aldehyde C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
C-F Stretch: The carbon-fluorine stretching vibration is expected to produce a strong band in the region of 1000-1250 cm⁻¹, which is characteristic of aryl-fluorine bonds.
Table 2: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Weak-Medium |
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |
| Aldehyde C=O Stretch | 1680-1700 | Strong |
| Aromatic C=C and C=N Stretch | 1450-1620 | Medium-Strong |
| C-F Stretch | 1000-1250 | Strong |
| C-H Bending (out-of-plane) | 750-900 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the quinoline nucleus. researchgate.net The spectra of quinoline derivatives typically show intense signals due to their highly symmetric molecular structures and chromophoric groups. researchgate.net
Key features in the Raman spectrum would include:
Ring Breathing Modes: Strong, sharp bands characteristic of the entire quinoline ring system, which are sensitive to the nature and position of substituents.
C-F Vibration: The C-F bond, while visible in FTIR, can also be identified in Raman spectra.
Substituent-Induced Shifts: The introduction of the fluorine at C8 and the aldehyde at C5 would cause predictable shifts in the vibrational frequencies of the quinoline ring compared to the unsubstituted parent molecule, providing a unique spectral fingerprint. nih.gov
The combination of these advanced spectroscopic techniques provides a comprehensive and unambiguous structural characterization of this compound, illustrating the power of modern analytical chemistry in molecular science.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
Mass spectrometry (MS) and its high-resolution (HRMS) counterpart are indispensable tools for confirming the elemental composition and molecular weight of newly synthesized compounds. In the analysis of quinoline-carbaldehyde derivatives, these techniques provide the initial and fundamental verification of the target structure. mdpi.com
For instance, in the characterization of related quinoline systems, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to determine the mass-to-charge ratio (m/z) of the molecular ion peak, which corresponds to the molecular weight of the compound. mdpi.com High-Resolution Mass Spectrometry further refines this by providing highly accurate mass measurements, typically to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
For this compound (C₁₀H₆FNO), the expected exact mass can be calculated and compared against the experimental HRMS value to validate its synthesis.
Table 1: Illustrative HRMS Data for Molecular Formula Validation
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
| This compound | C₁₀H₆FNO | 175.0433 | Value would be determined experimentally |
| 8-hydroxyquinoline-5-carbaldehyde | C₁₀H₇NO₂ | 173.0477 | Value would be determined experimentally nih.gov |
| 8-(Dimethylamino)quinoline-5-carbaldehyde | C₁₂H₁₂N₂O | 200.0950 | Value would be determined experimentally mdpi.com |
This table is for illustrative purposes; experimental values are required for actual validation.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques used to probe the electronic transitions and photophysical properties of molecules like this compound. The absorption of UV or visible light excites electrons from the ground state to higher energy excited states, while fluorescence is the emission of light as the electrons relax back to the ground state.
The UV-Vis absorption spectra of quinoline derivatives are influenced by the nature and position of substituents on the quinoline ring. mdpi.comresearchgate.net These spectra typically exhibit characteristic bands corresponding to π → π* transitions within the aromatic system. researchgate.net The solvent environment can also play a significant role, with polar solvents often causing shifts in the absorption maxima (λ_max). researchgate.net
Fluorescence spectroscopy provides information about the emissive properties of a compound. Many 8-hydroxyquinoline (B1678124) derivatives and their metal complexes are known for their fluorescent properties, which are crucial for applications in opto-electronic devices. mdpi.comresearchgate.net The fluorescence intensity and emission wavelength can be highly sensitive to the molecular structure and environment. mdpi.com Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental data and provide a deeper understanding of the electronic structure and transitions. mdpi.comnih.goveurjchem.com
Table 2: Representative Photophysical Data for Quinoline Derivatives
| Compound | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) |
| 8-Methoxyquinoline | MeOH | Data not specified | Data not specified |
| Quinolin-8-yl benzoate | MeOH | Data not specified | Data not specified |
| 8-Hydroxyquinoline-5-sulfonic acid | pH dependent | pH dependent | pH dependent nih.gov |
This table illustrates the type of data obtained; specific values for this compound would require experimental measurement.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Beyond the individual molecule, X-ray crystallography reveals the supramolecular architecture, which is how molecules pack together in the crystal lattice. acs.org This packing is governed by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. acs.org In quinoline-based systems, C–H···π and π–π stacking interactions are common and play a crucial role in the formation of higher-order structures like helices and 3D frameworks. acs.org Understanding these interactions is vital as they can influence the material's physical properties.
Table 3: Crystallographic Data Parameters (Illustrative)
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit cell in the crystal lattice. |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Specific data for this compound would be obtained from a single-crystal X-ray diffraction experiment.
Advanced Thermal Analysis (TGA, DTA) for Investigating Thermal Stability and Decomposition Pathways
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability and decomposition behavior of materials. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.govnih.gov A TGA curve provides information on the temperatures at which the compound decomposes. For many organic compounds, decomposition occurs in one or more distinct steps, and the percentage of mass loss at each step can offer clues about the fragments being lost. nih.gov
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated. bohrium.com This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) events. Endothermic peaks typically correspond to phase transitions like melting, while exothermic peaks often indicate decomposition. nih.gov
For quinoline derivatives, thermal stability can be influenced by substituents. For example, the presence of halogens or electron-withdrawing groups can sometimes enhance stability. researchgate.net TGA and DTA curves for this compound would reveal its melting point and the temperature range over which it remains stable before undergoing thermal degradation.
Table 4: Key Parameters from Thermal Analysis (Illustrative)
| Analysis | Parameter | Description |
| TGA | Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. |
| TGA | Peak Decomposition Temperature (T_peak) | The temperature at which the rate of mass loss is at its maximum. |
| TGA | Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. |
| DTA/DSC | Melting Point (T_m) | The temperature at which the substance transitions from solid to liquid (endothermic peak). |
| DTA/DSC | Decomposition | Can be indicated by either endothermic or exothermic peaks following the melting point. nih.gov |
This table outlines the key data points derived from TGA/DTA analysis. Experimental runs are necessary to determine the specific thermal properties of this compound.
Theoretical and Computational Chemistry Investigations of 8 Fluoroquinoline 5 Carbaldehyde
Quantum Chemical Calculations (DFT and TD-DFT)
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For 8-fluoroquinoline-5-carbaldehyde, such calculations would provide a theoretical framework to comprehend its behavior and characteristics.
Geometry Optimization and Conformational Analysis
A foundational step in computational chemistry involves determining the most stable three-dimensional structure of a molecule. Geometry optimization calculations, typically using DFT methods, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. This would reveal the preferred orientation of the carbaldehyde group relative to the quinoline (B57606) ring, considering the electronic influence of the fluorine atom. Conformational analysis would further explore other possible stable arrangements (conformers) and the energy barriers between them.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Analysis of the molecular orbital contributions would reveal which atoms and atomic orbitals are the primary components of the HOMO and LUMO, thus identifying the likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Validation with Experimental Data
Theoretical calculations can predict various spectroscopic data. Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, providing information about electronic transitions. Calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can also be performed. These predicted spectra, once available, could be compared with experimentally obtained data to validate the computational model and confirm the structure of the synthesized compound.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP analysis would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interaction patterns. The electronegative fluorine and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms and the region around the aldehyde carbonyl carbon would likely show positive potential.
Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)
Non-covalent interactions play a critical role in determining the supramolecular chemistry and biological activity of molecules. NCI analysis, often visualized using the Reduced Density Gradient (RDG), can identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule and between molecules. For this compound, this analysis would reveal any intramolecular hydrogen bonding or steric hindrance involving the fluorine and carbaldehyde substituents.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. An NBO analysis of this compound would quantify the stability arising from electron delocalization between filled and vacant orbitals, offering a deeper understanding of the electronic effects of the fluoro and carbaldehyde groups on the quinoline system.
Solvent Effect Studies Using Continuum Solvation Models (e.g., IEFPCM)
The influence of solvents on the electronic structure and properties of this compound is a critical area of theoretical investigation. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a powerful computational tool for simulating these solvent effects. This model approximates the solvent as a continuous dielectric medium, which allows for the calculation of molecular properties in different solvent environments without the prohibitive computational cost of explicitly modeling individual solvent molecules.
Theoretical studies on analogous quinoline derivatives have demonstrated the utility of the IEFPCM model. For instance, in studies of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, the IEFPCM model was employed to analyze the impact of solvents such as ethanol (B145695), dimethylsulfoxide (DMSO), and water on the molecule's spectroscopic and electronic properties. These calculations typically reveal shifts in UV-visible absorption maxima (λmax) and changes in the energies of frontier molecular orbitals (HOMO and LUMO) as a function of solvent polarity. It is anticipated that similar studies on this compound would reveal a stabilization of polar excited states in more polar solvents, leading to red shifts in its electronic absorption spectra.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
The potential of this compound as a material for non-linear optical (NLO) applications can be predicted and analyzed through computational methods. NLO materials are of significant interest for their applications in optical devices. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to determine key NLO parameters such as the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).
The magnitude of the first-order hyperpolarizability (β) is a primary indicator of a molecule's NLO activity. For quinoline-based compounds, a significant β value is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group within the molecule. In this compound, the fluorine atom and the carbaldehyde group can influence the electronic distribution and contribute to its NLO response. Computational analyses would involve optimizing the molecular geometry and then calculating the NLO properties. The results are often compared to a standard NLO material, such as urea, to gauge its potential. For related quinoline derivatives, calculated hyperpolarizability values have indicated promising NLO behavior.
Interactive Table: Predicted NLO Properties of a Representative Quinoline Derivative
Below is an example of how NLO data for a related quinoline compound could be presented. A similar table would be generated for this compound based on computational results.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | - | Debye |
| Linear Polarizability (α) | - | esu |
| First-Order Hyperpolarizability (β) | - | esu |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
For a molecule like this compound, MD simulations can be used to explore the rotational freedom of the carbaldehyde group relative to the quinoline ring. This is crucial for understanding the molecule's accessible conformations and their relative energies. Furthermore, by simulating the molecule in the presence of solvent molecules or within a larger system (such as a biological membrane or a polymer matrix), MD can provide detailed insights into intermolecular interactions. These simulations can elucidate the nature and strength of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the molecule's behavior in a condensed phase. Such understanding is vital for predicting its macroscopic properties and potential applications.
Investigation of Chemical Reactivity and Transformation Pathways Involving 8 Fluoroquinoline 5 Carbaldehyde
Electrophilic and Nucleophilic Reactions at the Aldehyde Group
The aldehyde group (-CHO) at the C-5 position is a primary site for chemical reactions, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity facilitates attacks by a wide array of nucleophiles. libretexts.orgmasterorganicchemistry.com
Nucleophilic Addition: The fundamental reaction of the aldehyde group is nucleophilic addition. libretexts.org The carbonyl carbon, being sp² hybridized and electron-deficient, readily reacts with nucleophiles, leading to a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then typically protonated to yield an alcohol. libretexts.org Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions and the production of hemiacetals and acetals with alcohols. libretexts.org
Condensation Reactions and Schiff Base Formation: One of the most significant reactions of quinoline (B57606) carbaldehydes is their condensation with primary amines to form Schiff bases, which contain an azomethine or imine group (-C=N-). nih.govnih.gov This reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. pressbooks.pub For instance, various 2-chloroquinoline-3-carbaldehydes have been condensed with substituted anilines and other primary amines to create a wide range of Schiff base derivatives. nih.govresearchgate.net These reactions are often catalyzed by acids or bases and can be carried out in solvents like ethanol (B145695). nih.govekb.eg The resulting Schiff bases are versatile intermediates themselves, used in the synthesis of more complex heterocyclic systems and as ligands for metal complexes. nih.gov
The table below illustrates typical condensation reactions involving quinoline carbaldehydes and various nucleophiles.
| Reactant 1 | Nucleophile | Product Type | Catalyst/Conditions | Ref |
| Quinoline-5-carbaldehyde | Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Ethanol, Acid/Base catalyst | nih.govmdpi.com |
| Quinoline-3-carbaldehyde | Hydrazine (B178648) Hydrate | Hydrazone | Refluxing Ethanol | rsc.org |
| Quinoline-3-carbaldehyde | Acetophenones | α,β-Unsaturated Ketone (Chalcone) | Ethanol, K₂CO₃, Microwave | nih.gov |
| Quinoline Carbaldehyde | o-Aminothiophenol | Benzothiazepine | Acetic Acid | rsc.org |
Reactions Involving the Quinoline Nitrogen Atom
The nitrogen atom within the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. quimicaorganica.orgpharmaguideline.com This allows it to react with various electrophiles.
Salt Formation: As a base, the quinoline nitrogen readily reacts with acids to form quinolinium salts. pharmaguideline.comtutorsglobe.com This protonation can influence the reactivity of the entire ring system.
Alkylation and Acylation: The nitrogen atom can be targeted by alkyl and acyl halides to form stable N-alkyl and unstable N-acylquinolinium salts, respectively. quimicaorganica.orgtutorsglobe.com The N-acylquinolinium salts are particularly useful as they can be trapped by nucleophiles, such as cyanide, in Reissert reactions to introduce substituents at the C-2 position. tutorsglobe.com The formation of N-oxides by reaction with peracids is another key transformation, which can alter the electronic properties and reaction selectivity of the quinoline ring. quimicaorganica.org For example, quinoline N-oxides have been used to direct C-H alkylation specifically to the C-8 position under rhodium catalysis. acs.org
Cycloaddition and Condensation Reactions for Novel Heterocycle Formation
8-Fluoroquinoline-5-carbaldehyde serves as a versatile scaffold for constructing fused polycyclic and complex heterocyclic systems through cycloaddition and multicomponent condensation reactions. rsc.orgfrontiersin.org
Diels-Alder and Other Cycloadditions: Quinoline derivatives can participate as dienes or dienophiles in cycloaddition reactions. For example, photochemical dearomative [2+2] cycloadditions between quinolines and alkenes have been developed to rapidly generate three-dimensional molecular complexity. nih.govresearchgate.net These reactions, often mediated by photosensitizers and Lewis acids, can proceed with high regio- and diastereoselectivity. nih.gov Furthermore, quinoline-based systems have been used in [4+2] cycloadditions (Diels-Alder reactions) to create novel pyrroloquinoline derivatives. researchgate.net
Multicomponent Reactions (MCRs): Quinoline carbaldehydes are excellent substrates for MCRs, which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. ingentaconnect.com For instance, L-proline has been used as an effective organocatalyst in the three-component condensation of aldehydes (including quinoline carbaldehydes), amines, and active methylene (B1212753) compounds to synthesize a variety of fused quinoline heterocycles. researchgate.netoiccpress.comrsc.org These reactions often proceed through the formation of an iminium ion intermediate, followed by Knoevenagel condensation and subsequent cyclization. researchgate.net
The table below summarizes some key reactions for heterocycle synthesis starting from quinoline carbaldehydes.
| Reaction Type | Reactants | Product | Catalyst/Conditions | Ref |
| [2+2] Photocycloaddition | Quinoline, Alkene | Fused 3D Ring System | Photosensitizer (e.g., Iridium complex), Lewis Acid | nih.govresearchgate.net |
| [4+2] Cycloaddition | Quinoline diene, N-maleimide | Pyrroloquinoline | Heat | researchgate.net |
| Multicomponent Condensation | Aldehyde, 2H-Indene-1,3-dione, Naphthalen-1-amine | Benzo[h]indeno[1,2-b]quinoline | L-proline, Aqueous media | researchgate.netoiccpress.com |
| Cycloaddition | 2-Chloroquinoline-3-carbaldehyde (B1585622), Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | N/A | rsc.org |
Ring-Opening and Rearrangement Pathways
While the aromatic quinoline core is generally stable, specific reaction conditions can induce ring-opening or rearrangement reactions. Photochemically driven cascade reactions involving an initial [2+2] cycloaddition can be followed by rearrangements to yield complex, strained ring systems like pyridine-fused 6-5-4-3 structures. researchgate.net These transformations highlight the potential to convert the planar aromatic system into intricate three-dimensional architectures.
Catalyst-Mediated Transformations
Catalysis is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound and its analogs. nih.gov
Organocatalysis: L-proline, a simple amino acid, has emerged as a powerful and environmentally friendly organocatalyst for synthesizing quinoline derivatives. nih.gov It effectively catalyzes multicomponent reactions by activating the aldehyde group through the formation of an enamine or iminium ion intermediate. researchgate.netrsc.org This approach has been used to create diverse heterocyclic libraries under mild conditions. nih.govresearchgate.net
Metal Catalysis: Transition metals play a significant role in the functionalization of the quinoline scaffold. acs.org
Rhodium (Rh): Rhodium catalysts have been employed for the site-selective C-H alkylation of quinolines. nih.gov Notably, using quinoline N-oxides, Rh(III) catalysis can direct alkylation specifically to the C8-position. acs.org
Palladium (Pd): Palladium catalysts are used for site-selective alkylation of quinoline heterocycles with allylic alcohols, often guided by a directing template. researchgate.net
Copper (Cu): Copper nanoparticles have been used to catalyze the synthesis of functionalized quinoline hybrids. nih.gov CuO nanoparticles have also been shown to effectively catalyze the synthesis of quinoline-2,3-dicarboxylates. nih.gov
These catalytic methods provide powerful tools for modifying the quinoline core, enabling the synthesis of complex molecules that would be difficult to access through traditional methods. rsc.orgacs.org
Coordination Chemistry of 8 Fluoroquinoline 5 Carbaldehyde Derivatives
Design and Synthesis of 8-Fluoroquinoline-5-carbaldehyde-Derived Ligands
The design of ligands from this compound primarily leverages the reactivity of the 5-carbaldehyde (-CHO) group. This functional group is an excellent electrophilic site for condensation reactions with various primary amines, hydrazines, and hydrazides to form a wide array of Schiff base and hydrazone ligands. bepls.comekb.egasianpubs.org This synthetic strategy is efficient and modular, allowing for the introduction of diverse functionalities into the ligand structure, which can subsequently influence the coordination geometry, stability, and application of the resulting metal complexes. nih.gov
A typical synthesis involves the reaction of this compound with a selected amine or hydrazine (B178648) derivative in a suitable solvent, such as ethanol (B145695), often with acid catalysis. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine (-C=N-) linkage characteristic of a Schiff base. bepls.comnih.gov For example, reacting the parent aldehyde with substituted anilines, aliphatic amines, or amino acids can produce bidentate or tridentate ligands where the quinoline (B57606) nitrogen and the newly formed imine nitrogen are available for metal chelation. Similarly, condensation with hydrazides can introduce additional donor atoms (e.g., a carbonyl oxygen), creating ligands with higher denticity. nih.gov
The fluorine atom at the 8-position, while not typically involved in coordination, significantly modulates the electronic properties of the quinoline ring system through its electron-withdrawing inductive effect. This can influence the basicity of the quinoline nitrogen and, consequently, the stability and reactivity of the metal complexes.
Synthesis and Characterization of Metal Complexes (e.g., with Transition Metals, Main Group Elements, Lanthanides)
The Schiff base and hydrazone ligands derived from this compound readily form stable complexes with a variety of metal ions. The synthesis of these complexes is generally straightforward, involving the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. bepls.comscirp.org The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), depends on the metal ion's coordination number, charge, and the ligand's denticity. nih.govnih.gov
Complexes have been successfully synthesized with a range of transition metals including copper(II), nickel(II), cobalt(II), zinc(II), and iron(III). nih.govresearchgate.net The coordination typically involves the nitrogen atom of the quinoline ring and the nitrogen atom of the imine group, forming a stable five- or six-membered chelate ring. ekb.eg If other donor atoms are present in the ligand structure, such as a hydroxyl or carboxyl group from the amine precursor, they can also participate in coordination, leading to more complex structures. nih.gov
Characterization of these metal complexes is performed using a suite of spectroscopic and analytical techniques:
FTIR Spectroscopy: A key indicator of complex formation is the shift in the vibrational frequency of the C=N (imine) bond. Upon coordination to a metal ion, this band typically shifts to a lower wavenumber, indicating the donation of electron density from the imine nitrogen to the metal center. ekb.eg
UV-Vis Spectroscopy: The electronic spectra of the complexes show bands corresponding to ligand-based π-π* transitions and new bands arising from ligand-to-metal charge transfer (LMCT) or d-d transitions in the case of transition metals. scirp.org
NMR Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the ligand structure within the complex and show shifts in proton and carbon signals upon coordination.
Mass Spectrometry (ESI-MS): This technique is crucial for confirming the molecular weight and stoichiometry of the complexes. nih.govnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). nih.gov
Table 1: Examples of Metal Complexes with Quinoline-Derived Schiff Base Ligands This table is representative of complexes formed with quinoline-carbaldehyde derivatives, illustrating typical characterization data.
| Complex | Metal Ion | Coordination Geometry | Key FTIR Data (cm⁻¹) (ν C=N shift) | Reference |
|---|---|---|---|---|
| [Cu(HL)Cl] | Cu(II) | Square Planar (proposed) | Shift from ligand | nih.gov |
| [Ni(HL)(acetate)] | Ni(II) | Octahedral (proposed) | Shift from ligand | nih.gov |
| [Zn(L1)₂] | Zn(II) | Distorted Octahedral | Ligand: 1641; Complex: 1632 | nih.gov |
| [Cu(L1)₂] | Cu(II) | Distorted Square Pyramidal | Ligand: 1641; Complex: 1631 | nih.gov |
| [Fe(HL)₂Cl(H₂O)] | Fe(III) | Octahedral (proposed) | Shift from ligand | nih.gov |
Mechanistic Studies of Metal-Ligand Coordination and Binding Affinity
Understanding the mechanism and strength of metal-ligand interactions is fundamental to tailoring complexes for specific applications. For quinoline derivatives, coordination is primarily driven by the formation of stable chelate rings. The nitrogen atom of the quinoline ring and a second donor atom from the side chain at position 5 form a coordination pocket for the metal ion.
The binding affinity of fluoroquinolones and their derivatives for various metal ions has been a subject of numerous studies. These investigations often employ techniques like fluorescence spectroscopy and potentiometric or spectrophotometric titrations to determine association or stability constants. nih.govnih.gov
Key findings from studies on related fluoroquinolone systems indicate a general order of binding affinity. Trivalent hard Lewis acids like Al³⁺ and Fe³⁺ typically form the most stable complexes, followed by divalent transition metals such as Cu²⁺ and Zn²⁺. nih.govnih.gov The stability generally decreases for alkaline earth metals like Mg²⁺. For instance, the order of formation constants for ciprofloxacin (B1669076) chelates is reported as Al³⁺ > Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺. nih.gov This preference can be attributed to the hard-soft acid-base (HSAB) principle, where the hard nitrogen and oxygen donor atoms of the ligands preferentially bind to hard metal ions.
The pH of the medium is a critical factor influencing coordination. The protonation state of both the quinoline nitrogen and any other acidic or basic groups on the ligand changes with pH, which in turn affects the ligand's ability to bind to the metal ion. nih.gov For many quinolone complexes, the most stable species are formed in neutral or slightly acidic to slightly basic conditions. nih.gov
Investigation of Supramolecular Assemblies Involving Metal Complexes
Beyond the coordination of a single metal ion, complexes derived from this compound can act as building blocks, or "tectons," for the construction of larger supramolecular assemblies. These ordered structures are formed through non-covalent interactions such as π–π stacking, hydrogen bonding, and C–H⋯π interactions. rsc.org
The planar aromatic system of the quinoline ring is particularly prone to π–π stacking interactions. In the solid state, these interactions can lead to the self-assembly of individual complex molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. rsc.org A database search on quinoline-based metal complexes revealed that π–π stacking is a common feature, occurring in a high percentage of reported crystal structures and often leading to dimeric species as the simplest form of assembly. rsc.org
The design of the ligand can be intentionally modified to promote specific supramolecular structures. For example, incorporating hydrogen bond donors or acceptors into the ligand framework can direct the assembly process. The resulting supramolecular architectures can exhibit unique properties, such as enhanced fluorescence or specific host-guest recognition capabilities, which are not present in the individual molecular complexes. nih.gov The development of discrete, three-dimensional structures like metallacages and other polyhedra from metal ions and organic linkers is a burgeoning area, with potential applications in drug delivery and imaging. nih.gov
Exploration of Catalytic Applications of Coordination Compounds Derived from this compound
While much of the research on quinoline-metal complexes focuses on their biological activity, there is growing interest in their potential as catalysts. Transition metal complexes featuring Schiff base ligands are known to be effective catalysts for a variety of organic transformations. nih.govnih.gov
Coordination compounds derived from this compound are promising candidates for catalysis for several reasons:
Stable Scaffolds: The chelate effect provides a stable platform that can prevent the catalyst from decomposing under reaction conditions.
Tunable Environment: The electronic and steric environment around the metal center can be systematically altered by modifying the ligand structure, allowing for the optimization of catalytic activity and selectivity.
Versatile Metal Centers: A wide range of catalytically active metals (e.g., Pd, Ru, Cu, Ni) can be incorporated.
Although specific catalytic studies on complexes of this compound are not yet widely reported, analogous systems demonstrate significant potential. For example, palladium complexes with aromatic nitrogen-containing ligands are widely used in cross-coupling reactions. researchgate.net Furthermore, metal complexes with Schiff base ligands have been successfully employed as catalysts for oxidation, reduction, and other C-C bond-forming reactions. nih.gov The robust and tunable nature of complexes derived from this compound makes them attractive targets for future research in the development of novel and efficient homogeneous catalysts.
Applications in Advanced Research Fields: Mechanistic and Fundamental Studies
Role as Versatile Building Blocks in Organic Synthesis
The chemical reactivity of 8-fluoroquinoline-5-carbaldehyde makes it a versatile building block for constructing more complex molecular architectures. The aldehyde group readily participates in a variety of chemical transformations, serving as a key handle for introducing diverse functionalities.
The aldehyde functional group is susceptible to a range of reactions, including:
Condensation Reactions: It can react with amines to form Schiff bases, which can be further modified or utilized for their biological properties.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of quinoline (B57606) derivatives.
Carbon-Carbon Bond Forming Reactions: It can undergo reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form alkenes, or aldol (B89426) and related condensation reactions to create larger carbon skeletons.
These transformations allow for the systematic modification of the quinoline core, enabling the synthesis of libraries of compounds for various research applications. The fluorine atom at the 8-position can influence the electronic properties and reactivity of the quinoline ring system, as well as the biological activity of the resulting molecules. The strategic placement of this fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Research in Materials Science and Photophysics
The quinoline scaffold is known for its interesting photophysical properties, and the introduction of a fluorine atom and an aldehyde group in this compound can further modulate these characteristics. This has led to its investigation in the development of advanced materials.
Development of Fluorescent Dyes and Probes for Molecular Sensing
Quinoline derivatives are often fluorescent, and this compound serves as a platform for creating novel fluorescent probes. chemimpex.com The aldehyde group provides a convenient point of attachment for recognition moieties that can selectively bind to specific analytes, such as metal ions or biologically relevant molecules. nih.gov Upon binding, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength, can be observed. This "turn-on" or "turn-off" response allows for the detection and quantification of the target analyte. nih.gov For instance, derivatives of 8-aminoquinoline (B160924) have been successfully employed as fluorescent probes for zinc ions. nih.gov
The fluorine atom can enhance the photostability and quantum yield of the resulting dyes. The design of these probes often involves the principles of photoinduced electron transfer (PET) or internal charge transfer (ICT), where the interaction with the analyte modulates the electronic structure of the fluorophore and, consequently, its emission properties. nih.gov
Integration into Dye-Sensitized Solar Cells (DSSCs) and Other Optoelectronic Materials
The electron-accepting nature of the quinoline ring, combined with the potential for extended conjugation through reactions at the aldehyde group, makes derivatives of this compound candidates for use in optoelectronic materials. In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes play a crucial role in absorbing sunlight and injecting electrons into a semiconductor material.
While specific research on the direct integration of this compound into DSSCs is not extensively documented in the provided search results, the broader class of quinoline derivatives has been explored for such applications. mdpi.com The aldehyde functionality allows for the synthesis of larger, more conjugated systems that can have tailored light-absorbing properties. The fluorine substitution can also influence the energy levels of the molecular orbitals, which is a critical factor in designing efficient dyes for DSSCs.
Fundamental Investigations in Medicinal Chemistry and Chemical Biology (Excluding Clinical Efficacy or Safety)
The quinoline core is a well-established scaffold in medicinal chemistry, found in numerous bioactive compounds. nih.gov this compound provides a starting point for the design and synthesis of novel molecules with potential therapeutic applications, allowing for fundamental studies into their mechanisms of action and interactions with biological targets.
Design Principles for Novel Bioactive Scaffolds Derived from this compound
The design of new bioactive scaffolds from this compound leverages the principles of medicinal chemistry to optimize interactions with biological targets. The aldehyde group serves as a versatile anchor for introducing various substituents that can probe the binding pocket of a protein or interact with nucleic acids.
Key design strategies include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of derivatives and assessing their biological activity, researchers can identify key structural features required for potency and selectivity. nih.gov
Bioisosteric Replacement: The fluorine atom can be considered a bioisostere of a hydrogen atom or a hydroxyl group, offering a way to fine-tune the physicochemical properties of a molecule without drastically altering its shape.
Hybrid Molecule Design: The this compound scaffold can be combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities.
The goal of these design principles is to develop molecules with high affinity and specificity for their intended biological targets, which can then be used as chemical tools to study cellular processes.
Mechanistic Studies of Ligand-Biomacromolecule Interactions (e.g., DNA, Enzymes like DNA Gyrase, Topoisomerase IV, Esterases)
Quinolone and fluoroquinolone compounds are well-known for their antibacterial activity, which stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govwikipedia.orgresearchgate.net
Derivatives synthesized from this compound can be used to investigate the intricate details of these interactions. By modifying the substituents on the quinoline ring, researchers can explore how these changes affect binding affinity and inhibitory potency. These studies provide valuable insights into the mechanism of action of this class of compounds and can guide the design of new antibacterial agents that can overcome resistance.
The interaction of these molecules with DNA can also be studied directly. Quinolones can intercalate into the DNA double helix or bind to the minor groove, and these interactions can be investigated using techniques such as spectroscopy and molecular modeling. Understanding these ligand-biomacromolecule interactions at a molecular level is fundamental to the fields of medicinal chemistry and chemical biology.
In Silico Molecular Docking and Dynamics for Elucidating Binding Mechanisms
In silico molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target at the molecular level. These methods are instrumental in elucidating binding mechanisms, which is crucial for drug discovery and development.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For quinoline derivatives, docking studies have been successfully employed to understand their binding modes. For instance, in the context of antimalarial research, quinoline-based compounds have been docked into the active site of enzymes like the lactate (B86563) dehydrogenase of Plasmodium falciparum. tandfonline.comnih.gov This process helps identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and specificity of the compound. For this compound, a docking study would involve placing the molecule into the binding pocket of a target protein and scoring the different poses to identify the most favorable one.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. researchgate.net These simulations can reveal the flexibility of the binding site and the ligand, providing a more realistic representation of the binding event than static docking. The insights gained from MD simulations can help refine the design of more potent and selective inhibitors based on the this compound scaffold.
The table below outlines the typical workflow for an in silico analysis of this compound with a hypothetical protein target.
| Step | Description | Purpose |
| 1. Target Preparation | The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and removing water molecules. | To prepare the receptor for docking. |
| 2. Ligand Preparation | The 3D structure of this compound is generated and optimized to its lowest energy conformation. | To prepare the ligand for docking. |
| 3. Molecular Docking | A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand in the active site of the protein. | To identify the most likely binding mode and estimate the binding affinity. |
| 4. Analysis of Docking Results | The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. | To understand the molecular basis of binding. |
| 5. Molecular Dynamics Simulation | The most promising ligand-protein complex from docking is subjected to MD simulation to assess its stability and dynamics over time. | To validate the docking pose and study the dynamic behavior of the complex. |
| 6. Free Energy Calculation | Methods like MM/PBSA or MM/GBSA are used to calculate the binding free energy of the complex from the MD simulation trajectories. | To obtain a more accurate estimation of the binding affinity. |
Structure-Activity Relationship (SAR) Analysis Correlating Structural Modifications with Mechanistic Effects
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that involves correlating the chemical structure of a compound with its biological activity. For quinoline derivatives, extensive SAR studies have been conducted to optimize their therapeutic properties. orientjchem.org These studies provide a framework for understanding how modifications to the this compound scaffold could impact its mechanistic effects.
The quinoline ring system is a versatile scaffold, and substitutions at different positions can significantly influence its biological activity. orientjchem.org For example, the introduction of a fluorine atom at certain positions is a common strategy to enhance antibacterial activity in the fluoroquinolone class of antibiotics. orientjchem.org The aldehyde group at the 5-position of this compound is a reactive handle that can be readily modified to explore a wide range of chemical space and establish SAR.
Below is a table summarizing key SAR insights for quinoline derivatives that could be applied to the design of new compounds based on this compound. orientjchem.orgnih.gov
| Position of Substitution | Type of Substituent | Effect on Activity |
| Position 2 | Aromatic or heteroaromatic rings | Can enhance anticancer activity. orientjchem.org |
| Position 4 | Various substituents | Can enhance anticancer potency. orientjchem.org |
| Position 5 | Aldehyde group | Can be converted to other functional groups (e.g., imines, carboxylic acids) to modulate activity. nih.gov |
| Position 6 | Fluorine atom | Can significantly enhance antibacterial activity. orientjchem.org |
| Position 7 | Amino heterocycles | Can improve and expand the antimicrobial spectrum. nih.gov |
| Position 8 | Hydroxyl or amino group | Can influence metal-chelating properties and biological activity. nih.gov |
By systematically modifying the this compound structure based on these SAR principles and evaluating the biological activity of the resulting analogs, researchers can develop a comprehensive understanding of the structural requirements for a desired mechanistic effect. This iterative process of design, synthesis, and testing is fundamental to the development of new therapeutic agents.
Chemoinformatic and Cheminformatic Approaches to Ligand Design
Chemoinformatic and cheminformatic approaches leverage computational methods to store, retrieve, and analyze chemical data, facilitating the design of novel ligands with desired properties. These techniques are integral to modern drug discovery and can be applied to the this compound scaffold to guide the development of new bioactive molecules.
One powerful chemoinformatic method is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govmdpi.com 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of a series of compounds with their biological activity. tandfonline.commdpi.com These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing a roadmap for the design of more potent analogs of this compound.
Another important aspect of chemoinformatics is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Tools like SwissADME and PreADMET can be used to assess the drug-likeness of virtual compounds based on parameters such as Lipinski's rule of five, solubility, and metabolic stability. nih.govnih.gov By filtering virtual libraries of this compound derivatives based on these predictions, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development.
The table below lists some common chemoinformatic techniques and their applications in ligand design starting from the this compound scaffold.
| Chemoinformatic Technique | Application |
| Virtual Screening | Screening large compound libraries to identify molecules that are likely to bind to a specific target. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. |
| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models to guide the optimization of lead compounds. tandfonline.commdpi.com |
| ADME/Toxicity Prediction | Assessing the drug-likeness and potential toxicity of virtual compounds. nih.govnih.gov |
| De Novo Design | Generating novel molecular structures that fit a specific pharmacophore model or binding site. |
By integrating these chemoinformatic approaches, researchers can accelerate the design-synthesize-test cycle, leading to the more efficient discovery of novel ligands derived from this compound with optimized activity and drug-like properties.
Future Research Directions and Unexplored Avenues for 8 Fluoroquinoline 5 Carbaldehyde
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally responsible practices necessitates the development of green synthetic routes for valuable compounds like 8-fluoroquinoline-5-carbaldehyde. Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, hazardous reagents, and the generation of significant waste. nih.gov Future research will focus on creating more sustainable and efficient processes.
Key areas of exploration include:
Novel Catalysts: The use of inexpensive, readily available, and recyclable catalysts is a cornerstone of green chemistry. primescholars.comijbpas.com Research into first-row transition metal catalysts, such as those based on copper and iron, presents a promising alternative to expensive and rare noble metals like iridium and ruthenium. ijstr.orgmdpi.com Nanocatalysts, with their high surface area and reactivity, also offer a powerful tool for developing efficient synthetic protocols. nih.govdntb.gov.ua
Alternative Solvents and Reaction Conditions: Moving away from volatile organic solvents to greener alternatives like water is a critical goal. primescholars.comnih.gov Additionally, employing energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netijpsjournal.comresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, is a fundamental principle of green chemistry. ijbpas.com One-pot and multi-component reactions are particularly attractive in this regard, as they can streamline synthetic sequences and minimize waste. researchgate.netresearchgate.net
| Green Chemistry Approach | Key Advantages | Relevant Research Areas |
| Novel Catalysis | Reduced cost, recyclability, lower environmental impact. | First-row transition metals (Cu, Fe), nanocatalysts. ijstr.orgmdpi.comnih.gov |
| Alternative Conditions | Reduced use of hazardous solvents, lower energy consumption. | Water as a solvent, microwave and ultrasound assistance. primescholars.comresearchgate.netijpsjournal.com |
| Atom Economy | Minimized waste generation, increased efficiency. | One-pot synthesis, multi-component reactions. researchgate.netresearchgate.net |
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers a powerful lens through which to predict the properties and reactivity of molecules like this compound and its derivatives. Future research will increasingly leverage these in silico tools for a variety of purposes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel quinoline derivatives, guiding the design of more potent and selective compounds. ijbpas.comnih.gov These models can identify key molecular descriptors that influence activity, such as mass, electronegativity, and partial charges. nih.gov
Reaction Prediction: Machine learning algorithms are being developed to predict the outcomes of chemical reactions, which can accelerate the discovery of new synthetic routes and optimize reaction conditions. researchgate.net These models can learn from vast datasets of known reactions to predict the most likely products of a given set of reactants and reagents. researchgate.net
Toxicity Prediction: In silico methods can be used to assess the potential toxicity of new compounds early in the drug discovery process, reducing the need for extensive and costly experimental testing. nih.gov
Exploration of Novel Catalytic and Enabling Technologies
The development of novel catalytic systems and enabling technologies will continue to push the boundaries of what is possible in the synthesis and application of this compound.
Photoredox Catalysis: Visible-light-mediated reactions, often employing photoredox catalysts, offer a green and efficient way to drive chemical transformations. nih.gov This technology can be used to synthesize a variety of heterocyclic compounds, including quinolines, under mild conditions. nih.govorganic-chemistry.org
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety compared to traditional batch processes.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. Future research may explore the use of engineered enzymes to produce this compound and its derivatives.
Expansion into Emerging Interdisciplinary Research Areas
The unique chemical properties of the fluoroquinolone scaffold make this compound a valuable building block for research in a variety of interdisciplinary fields.
Medicinal Chemistry: Quinolines are a well-established "privileged structure" in medicinal chemistry, forming the core of many approved drugs. researchgate.netnih.gov Future research will likely explore the potential of this compound derivatives as novel therapeutic agents, including as anticancer, antibacterial, and antiviral agents. nih.govmdpi.com The development of fluoroquinolone-metal complexes is also a promising strategy to overcome bacterial resistance. nih.govindexcopernicus.com
Materials Science: The quinoline nucleus is also of interest in materials science. researchgate.net Derivatives of this compound could be investigated for applications in areas such as dyes, corrosion inhibitors, and functional materials. researchgate.netwikipedia.org
Chemical Biology: Probes based on the this compound scaffold could be developed to study biological processes and to identify new drug targets.
Deeper Understanding of Structure-Function Relationships at the Molecular Level
A fundamental understanding of how the structure of this compound and its derivatives relates to their function is crucial for rational design and optimization.
Spectroscopic and Crystallographic Studies: Detailed analysis using techniques like NMR, IR, and X-ray crystallography can provide precise information about the three-dimensional structure of these molecules and their interactions with other molecules.
Binding Studies: Investigating the binding of this compound derivatives to biological targets, such as enzymes and receptors, can elucidate their mechanism of action. nih.gov Molecular docking and dynamics simulations can provide valuable insights into these interactions at the atomic level. nih.gov This understanding is critical for designing molecules with improved affinity and selectivity.
Integration into Complex Chemical Systems and Nanomaterials
The incorporation of this compound into more complex molecular architectures and nanomaterials opens up new avenues for innovation.
Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores is a promising strategy for developing new drugs with enhanced activity or novel mechanisms of action. nih.gov
Nanoparticle Functionalization: The aldehyde group of this compound provides a convenient handle for attaching the molecule to the surface of nanoparticles. acs.org This could lead to the development of new drug delivery systems, diagnostic agents, or catalysts. dntb.gov.ua For instance, gold and silver nanoparticles functionalized with quinoline derivatives have shown potential in therapeutic applications. acs.org
Sensor Development: The quinoline moiety can be incorporated into sensor arrays for the detection of various analytes. nih.gov Molecularly imprinted polymers based on fluoroquinolones have been used to create sensors for the analysis of antibiotics. nih.gov
Q & A
Q. How can researchers address reproducibility challenges in synthesizing this compound across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
